molecular formula C9H14N2O4 B15324339 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid

Cat. No.: B15324339
M. Wt: 214.22 g/mol
InChI Key: ZISJDJKQPDZZCK-UHFFFAOYSA-N
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Description

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid typically involves the reaction of 2,5-dioxopyrrolidin-1-yl derivatives with methylamine and butanoic acid precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidinone derivatives, amine derivatives, and other functionalized butanoic acid compounds. These products can be further utilized in different applications, depending on their specific properties.

Scientific Research Applications

4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-Dioxopyrrolidin-1-yl)-2-(ethylamino)butanoic acid
  • 4-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)butanoic acid
  • 4-(2,5-Dioxopyrrolidin-1-yl)-2-(butylamino)butanoic acid

Uniqueness

Compared to similar compounds, 4-(2,5-Dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methylamino group provides distinct electronic and steric properties, making it suitable for specific reactions and applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C9H14N2O4

Molecular Weight

214.22 g/mol

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoic acid

InChI

InChI=1S/C9H14N2O4/c1-10-6(9(14)15)4-5-11-7(12)2-3-8(11)13/h6,10H,2-5H2,1H3,(H,14,15)

InChI Key

ZISJDJKQPDZZCK-UHFFFAOYSA-N

Canonical SMILES

CNC(CCN1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

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